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Compound of Interest

3,5-Dimethylbenzofuran-2-
Compound Name:
carboxylate

Cat. No.: B095550

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of several
benzofuran-2-carboxylate derivatives. Due to the limited availability of experimental data for
3,5-dimethylbenzofuran-2-carboxylate, this document focuses on a comparative analysis of
readily available and structurally related analogs: Methyl benzofuran-2-carboxylate, Ethyl 3-
methylbenzofuran-2-carboxylate, and Methyl 5-methylbenzofuran-2-carboxylate. The provided
data is essential for the identification, characterization, and quality control of these compounds
in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for the selected benzofuran-2-carboxylate derivatives.

'H Nuclear Magnetic Resonance (NMR) Data
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Compound Solvent

Chemical Shift (8) in ppm
(Integration, Multiplicity, J
in Hz, Assighment)

Methyl benzofuran-2-
CDCIs
carboxylate

7.72 (d, J=7.8 Hz, 1H, H-4),
7.62 (d, J=8.4 Hz, 1H, H-7),
7.50 (s, 1H, H-3), 7.45 (t, J=7.8
Hz, 1H, H-6), 7.30 (t, J=7.5 Hz,
1H, H-5), 3.97 (s, 3H, -OCHs)

Ethyl 3-methylbenzofuran-2-
CDCls
carboxylate

7.65 (d, J=7.8 Hz, 1H, H-4),
7.49 (d, J=8.3 Hz, 1H, H-7),
7.38 (t, J=7.8 Hz, 1H, H-6),
7.25 (t, J=7.5 Hz, 1H, H-5),
4.43 (q, J=7.1 Hz, 2H, -
OCH2CHs), 2.62 (s, 3H, -CH3),
1.44 (t, J=7.1 Hz, 3H, -
OCH2zCHs)

Methyl 5-methylbenzofuran-2-
CDCIs
carboxylate

7.52 (s, 1H, H-4), 7.45 (d,
J=8.4 Hz, 1H, H-7), 7.41 (s,
1H, H-3), 7.23 (d, J=8.4 Hz,
1H, H-6), 3.96 (s, 3H, -OCH3),
2.47 (s, 3H, -CHs)

13C Nuclear Magnetic Resonance (NMR) Data
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Compound

Solvent

Chemical Shift (8) in ppm

Methyl benzofuran-2-

carboxylate

CDClIs

160.0 (C=0), 155.6 (C-7a),
146.9 (C-2), 128.0 (C-3a),
127.2 (C-6), 124.0 (C-5), 122.9
(C-4), 112.4 (C-7), 112.1 (C-3),
52.3 (-OCHs)

Ethyl 3-methylbenzofuran-2-

carboxylate

CDCIz

162.9 (C=0), 154.2 (C-7a),
145.1 (C-2), 129.5 (C-3a),
124.9 (C-6), 123.5 (C-5), 120.9
(C-4), 111.3 (C-7), 110.2 (C-3),
61.2 (-OCH2CHs), 14.4 (-
OCH2CHs), 9.6 (-CH3)

Methyl 5-methylbenzofuran-2-

carboxylate

CDClIs

160.2 (C=0), 154.2 (C-7a),
147.2 (C-2), 133.4 (C-5), 129.5
(C-3a), 128.7 (C-6), 121.0 (C-
4),112.0 (C-7), 111.9 (C-3),
52.2 (-OCHs), 21.4 (-CHs)

Infrared (IR) Spectroscopy Data
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Compound

Sample Prep

Characteristic Absorption
Bands (cm™?)

Methyl benzofuran-2-

carboxylate

KBr Pellet

~3100 (Ar C-H str.), ~2950
(Aliph. C-H str.), ~1720 (C=0
str., ester), ~1600, 1450 (C=C
str., aromatic), ~1250 (C-O str.,

ester)

Ethyl 3-methylbenzofuran-2-

carboxylate

KBr Pellet

~3100 (Ar C-H str.), ~2980
(Aliph. C-H str.), ~1715 (C=0
str., ester), ~1610, 1460 (C=C
str., aromatic), ~1260 (C-O str.,

ester)

Methyl 5-methylbenzofuran-2-

carboxylate

KBr Pellet

~3100 (Ar C-H str.), ~2960
(Aliph. C-H str.), ~1725 (C=0
str., ester), ~1620, 1470 (C=C
str., aromatic), ~1240 (C-O str.,

ester)

Mass Spectrometry (MS) Data

Key Fragment lons

Compound lonization Mode Molecular lon (m/z)
(m/z)

Methyl benzofuran-2- Electron lonization 176 M]* 145 [M-OCHs]+, 117
carboxylate (ED [M-COOCHs]*, 89
Ethyl 3- o 175 [M-CzHs]*, 159

Electron lonization
methylbenzofuran-2- ) 204 [M]* [M-OC2Hs]*, 131 [M-
carboxylate COOC:zHs]*
Methyl 5- o

Electron lonization 159 [M-OCHs]*, 131
methylbenzofuran-2- 190 [M]*

(=) [M-COOCH:s]*, 103
carboxylate

Experimental Protocols
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The data presented in this guide are typically acquired using standard spectroscopic

techniques as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm). The solution
should be homogeneous and free of any particulate matter.

'H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A standard pulse sequence is used to acquire the free
induction decay (FID), which is then Fourier transformed to obtain the spectrum. Key
parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5
seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 64 scans are averaged to
achieve an adequate signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). A
proton-decoupled pulse sequence is typically employed to simplify the spectrum and
enhance the signal. Due to the low natural abundance of the 3C isotope, a larger number of
scans (several hundred to thousands) and a longer relaxation delay (2-10 seconds) are
generally required.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g.,
NacCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample compartment (or a pure KBr
pellet) is first collected. The sample is then placed in the instrument's beam path, and the
sample spectrum is recorded. The final spectrum, typically in the range of 4000-400 cm™1, is
presented as percent transmittance versus wavenumber.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Mass Spectrometry (MS)

Sample Introduction: For volatile and thermally stable compounds, a direct insertion probe
(DIP) or gas chromatography (GC) is used to introduce the sample into the ion source of the
mass spectrometer.

lonization: Electron lonization (EI) is a common method for the analysis of small organic
molecules. In the EI source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion and various
fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer). The detector records the abundance of each ion, and the data is presented as a
mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic analysis and

characterization of a small organic molecule like a benzofuran-2-carboxylate derivative.
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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